![molecular formula C20H19FN2OS B2770022 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide CAS No. 1005937-67-6](/img/structure/B2770022.png)
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide
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Description
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2OS and its molecular weight is 354.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with structural similarities to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide have been explored for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light-harvesting efficiency (LHE) and free energy of electron injection make them suitable for photovoltaic applications. Additionally, these compounds exhibit nonlinear optical (NLO) activity, indicating potential in optical devices. Molecular docking studies have also been conducted to understand their binding interactions with proteins such as Cyclooxygenase 1 (COX1), suggesting a role in ligand-protein interaction studies which could inform drug development processes (Mary et al., 2020).
Anticancer Activity
Further research into structurally related compounds has revealed their potential in anticancer activity. For instance, derivatives have shown efficacy against lung cancer cell lines at low concentrations compared to reference drugs, pointing towards promising therapeutic applications (Hammam et al., 2005). Other compounds within this chemical class have demonstrated anti-inflammatory activity , suggesting a broader therapeutic potential, including treatments for inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activity
Synthesized analogs featuring the benzothiazole motif have been evaluated for their antimicrobial and antifungal activity . Some derivatives displayed significant activity against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), providing a new avenue for tackling antimicrobial resistance (Anuse et al., 2019).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-4-9-23-17-8-7-16(21)12-18(17)25-20(23)22-19(24)11-15-10-13(2)5-6-14(15)3/h4-8,10,12H,1,9,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHEOGXFNVGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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